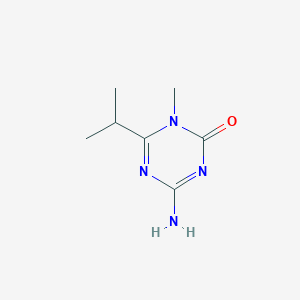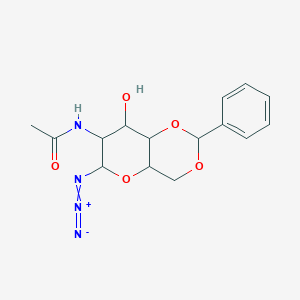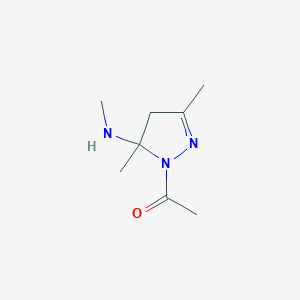![molecular formula C6H6N2S B067318 7-Methylimidazo[5,1-b]thiazole CAS No. 165666-89-7](/img/structure/B67318.png)
7-Methylimidazo[5,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylimidazo[5,1-b]thiazole (7-MeI) is a heterocyclic aromatic compound that is commonly found in cooked meat and fish products. It is formed during the cooking process when amino acids and creatine react with heat. The compound has been identified as a potent mutagen and carcinogen, and its potential health effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 7-Methylimidazo[5,1-b]thiazole involves the formation of DNA adducts, which are covalent bonds between the compound and DNA molecules. This can lead to mutations and genetic damage, which can increase the risk of cancer and other diseases.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 7-Methylimidazo[5,1-b]thiazole can lead to a range of biochemical and physiological effects. These include oxidative stress, inflammation, and DNA damage. The compound has also been shown to induce cell death and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methylimidazo[5,1-b]thiazole is a useful tool for studying the effects of DNA adducts on cellular processes. Its ability to induce mutations and genetic damage makes it a valuable tool for studying the mechanisms of carcinogenesis. However, its potential health risks and carcinogenic properties also make it a hazardous compound to work with, and appropriate safety precautions must be taken when handling it.
Zukünftige Richtungen
Future research on 7-Methylimidazo[5,1-b]thiazole should focus on developing methods for reducing its formation in cooked meat and fish products. This may involve exploring alternative cooking methods or developing additives that can inhibit the formation of the compound. Additionally, research should continue to investigate the potential health effects of 7-Methylimidazo[5,1-b]thiazole and the mechanisms by which it induces DNA damage and mutations. This may lead to the development of new strategies for preventing and treating cancer and other diseases.
Synthesemethoden
7-Methylimidazo[5,1-b]thiazole can be synthesized through the reaction of 2-aminothiazole with methyl iodide in the presence of a base. The reaction yields 7-methyl-2-thiazolyl iodide, which can be further converted to 7-Methylimidazo[5,1-b]thiazole through a dehalogenation reaction.
Wissenschaftliche Forschungsanwendungen
7-Methylimidazo[5,1-b]thiazole has been extensively studied for its potential health effects. It has been identified as a potent mutagen and carcinogen, and its presence in cooked meat and fish products has raised concerns about the potential health risks associated with their consumption. Scientific research has focused on understanding the mechanism of action of 7-Methylimidazo[5,1-b]thiazole and its biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
165666-89-7 |
|---|---|
Produktname |
7-Methylimidazo[5,1-b]thiazole |
Molekularformel |
C6H6N2S |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
7-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3 |
InChI-Schlüssel |
FTOWEVFXEVKPOK-UHFFFAOYSA-N |
SMILES |
CC1=C2N(C=CS2)C=N1 |
Kanonische SMILES |
CC1=C2N(C=CS2)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)


